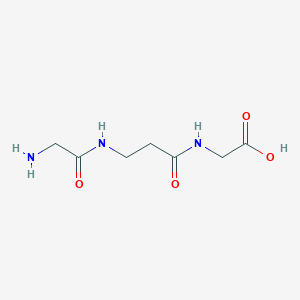

H-Gly-beta-Ala-Gly-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O4 |

|---|---|

Molecular Weight |

203.2 g/mol |

IUPAC Name |

2-[3-[(2-aminoacetyl)amino]propanoylamino]acetic acid |

InChI |

InChI=1S/C7H13N3O4/c8-3-6(12)9-2-1-5(11)10-4-7(13)14/h1-4,8H2,(H,9,12)(H,10,11)(H,13,14) |

InChI Key |

YYFOFHHIXIEANM-UHFFFAOYSA-N |

SMILES |

C(CNC(=O)CN)C(=O)NCC(=O)O |

Canonical SMILES |

C(CNC(=O)CN)C(=O)NCC(=O)O |

sequence |

GXG |

Origin of Product |

United States |

Technical Whitepaper: Molecular Weight and Exact Mass Derivation of H-Gly-β-Ala-Gly-OH

Executive Summary

In peptide chemistry and drug development, the precise determination of a molecule's mass is foundational for synthesis validation, pharmacokinetic profiling, and quality control. H-Gly-β-Ala-Gly-OH (Glycyl-beta-alanyl-glycine, CAS 42538-54-5) is a synthetic tripeptide characterized by the incorporation of a non-proteinogenic β-amino acid (β-alanine) flanked by two standard glycine residues[1]. The presence of the β-alanine residue extends the peptide backbone by one methylene group compared to a standard α-peptide, fundamentally altering its proteolytic stability and conformational flexibility.

This whitepaper provides a rigorous, algorithmic framework for calculating the average molecular weight and monoisotopic exact mass of H-Gly-β-Ala-Gly-OH. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol designed to empirically verify these theoretical calculations with sub-5 ppm mass accuracy.

Theoretical Framework: Average vs. Monoisotopic Mass

As a Senior Application Scientist, I frequently observe analytical errors stemming from the conflation of average molecular weight and monoisotopic exact mass. These two values serve entirely different operational purposes in the laboratory:

-

Average Molecular Weight (MW): This value is derived using the standard atomic weights of elements, which represent the weighted average of all stable isotopes found in normal terrestrial materials[2]. Causality in application: Average MW is strictly used for macroscopic laboratory operations, such as calculating stoichiometry, preparing molar solutions, and determining synthetic yields.

-

Monoisotopic Exact Mass: Defined by IUPAC as the exact mass of an ion or molecule calculated using the mass of the most abundant isotope of each constituent element (e.g., 12C , 1H , 14N , 16O )[3]. Causality in application: Because mass spectrometers separate individual ions based on their specific isotopic composition, the monoisotopic mass is the critical target value for identifying a peptide in HRMS[4].

Algorithmic Mass Calculation Methodology

To build a robust calculation, we must first parse the peptide into its constituent residues and terminal groups. Peptide mass is calculated by summing the mass of the amino acid residues (which have lost a water molecule during peptide bond formation) and adding the masses of the N-terminal and C-terminal groups[5].

Elemental Composition

The sequence H-Gly-β-Ala-Gly-OH yields the following chemical formula:

-

N-Terminus: H

-

Glycine 1: C₂H₃NO

-

β-Alanine: C₃H₅NO

-

Glycine 2: C₂H₃NO

-

C-Terminus: OH

-

Total Summation: C₇H₁₃N₃O₄

Quantitative Mass Data

Table 1: IUPAC Standard Atomic Weights and Monoisotopic Masses | Element | Symbol | Most Abundant Isotope | Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) | | :--- | :---: | :---: | :--- | :--- | | Carbon | C | 12C | 12.000000 | 12.011 | | Hydrogen | H | 1H | 1.007825 | 1.008 | | Nitrogen | N | 14N | 14.003074 | 14.007 | | Oxygen | O | 16O | 15.994915 | 15.999 |

Table 2: Residue and Termini Mass Contributions

| Structural Component | Formula | Monoisotopic Mass (Da) | Average Mass ( g/mol ) |

|---|---|---|---|

| N-Terminus | H | 1.007825 | 1.008 |

| Glycine Residue 1 | C₂H₃NO | 57.021464 | 57.052 |

| β-Alanine Residue | C₃H₅NO | 71.037114 | 71.079 |

| Glycine Residue 2 | C₂H₃NO | 57.021464 | 57.052 |

| C-Terminus | OH | 17.002740 | 17.007 |

| Total (H-Gly-β-Ala-Gly-OH) | C₇H₁₃N₃O₄ | 203.090607 | 203.198 |

Computational workflow for peptide mass derivation from sequence to isotopic mass.

Empirical Validation: LC-HRMS Experimental Protocol

Theoretical calculations must be empirically verified. To do this, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system : every step includes an internal control to ensure that the resulting data is an artifact-free representation of the analyte[6].

Phase 1: System Suitability and Calibration (The Self-Validating Step)

-

Action: Perform a mass calibration of the Orbitrap/TOF analyzer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) followed by an injection of a known standard (e.g., Leucine Enkephalin).

-

Causality: A mass spectrometer is prone to instrumental drift. By running a known standard, we validate that the instrument is operating with a mass accuracy of < 5 ppm. If the system fails to identify the standard accurately, any exact mass measured for the target peptide is scientifically invalid.

Phase 2: Sample Preparation

-

Action: Solubilize H-Gly-β-Ala-Gly-OH in a diluent of 95% LC-MS grade Water / 5% Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 10 µg/mL.

-

Causality: Formic acid acts as a proton donor. Because this peptide contains a basic primary amine at the N-terminus, the acidic environment ensures the molecule is fully protonated in solution, pre-forming the [M+H]+ ion required for efficient positive-mode Electrospray Ionization (ESI+).

Phase 3: LC-HRMS Acquisition

-

Step 3.1 - Blank Injection: Inject the diluent blank prior to the sample.

-

Causality: Proves that the target m/z detected in the subsequent run originates from the sample vial, ruling out column carryover or background contamination.

-

-

Step 3.2 - RP-UHPLC Separation: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 1% to 30% Acetonitrile (with 0.1% FA) over 5 minutes.

-

Causality: Direct infusion (without LC) subjects the MS to ionization suppression from ambient salts. The C18 column retains the peptide just long enough to separate it from the void volume, ensuring a clean ionization window.

-

-

Step 3.3 - ESI+ and Orbitrap Detection: Operate the ESI source in positive mode. Set the HRMS resolution to ≥60,000 (at m/z 200).

-

Causality: A resolving power of 60,000 is strictly required to separate the peptide's monoisotopic peak from isobaric chemical noise in the low-mass region.

-

Phase 4: Data Processing and Adduct Formation

In ESI+, the peptide will not appear at its neutral exact mass (203.0906 Da). Instead, it will appear as an ionized adduct. The data processing algorithm must search for the protonated species:

-

Target [M+H]+ calculation: Neutral Monoisotopic Mass + Proton Mass ( 1H+ )

-

203.090607 Da+1.007276 Da=204.097883 m/z

LC-HRMS experimental workflow for empirical exact mass validation.

By adhering to this theoretical derivation and empirical validation framework, researchers can confidently verify the identity and structural integrity of H-Gly-β-Ala-Gly-OH in synthetic batches or biological matrices.

References

-

Title : monoisotopic mass (12495) - The IUPAC Compendium of Chemical Terminology Source : iupac.org URL : [Link]

-

Title : Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights Source : ciaaw.org URL : [Link]

-

Title : NIST Mass and Fragment Calculator Software Source : nist.gov URL : [Link]

-

Title : Protein Quantitation Using Mass Spectrometry - PMC - NIH Source : nih.gov URL : [Link]

Sources

- 1. H-Gly-beta-Ala-Gly-OH|Peptide Compound [benchchem.com]

- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. NIST Mass and Fragment Calculator Software | NIST [nist.gov]

- 5. Peptide Calculator - Bachem [bachem.com]

- 6. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties and pKa of H-Gly-beta-Ala-Gly-OH

An in-depth technical analysis of the physicochemical properties and ionization dynamics of the synthetic tripeptide H-Gly-β-Ala-Gly-OH.

Executive Summary

In the landscape of peptide chemistry and rational drug design, the introduction of non-canonical amino acids into a peptide backbone fundamentally alters its thermodynamic and electrostatic profile. H-Gly-β-Ala-Gly-OH (Glycyl-β-alanyl-glycine) is a synthetic tripeptide characterized by the insertion of a β-alanine spacer between two glycine residues. This structural modification disrupts standard α-helical or β-sheet formation, introducing a high degree of conformational flexibility. Understanding the precise physicochemical properties and acid dissociation constants (pKa) of this molecule is critical for predicting its pharmacokinetic behavior, solubility, and receptor-binding affinity.

Structural and Physicochemical Profiling

The molecular architecture of H-Gly-β-Ala-Gly-OH consists of an N-terminal glycine, a central β-alanine, and a C-terminal glycine. Unlike α-amino acids, β-alanine lacks a chiral center and contains an additional methylene group (–CH₂–CH₂–) in its backbone. This spatial extension increases the distance between the N-terminal amine and the C-terminal carboxylate, subtly attenuating the through-space electrostatic inductive effects compared to a standard α-tripeptide.

Table 1: Core Physicochemical Properties

| Property | Value | Analytical Method / Condition |

| Molecular Formula | C₇H₁₃N₃O₄ | Structural Computation[1] |

| Molecular Weight | 203.20 g/mol | Mass Spectrometry[1] |

| N-terminal pKa ( α -NH₃⁺) | ~8.10 ± 0.15 | Potentiometric Titration (25°C, 0.15M NaCl) |

| C-terminal pKa ( α -COOH) | ~3.15 ± 0.10 | Potentiometric Titration (25°C, 0.15M NaCl) |

| Isoelectric Point (pI) | ~5.62 | Calculated via Henderson-Hasselbalch |

| LogP (Octanol/Water) | -3.2 (Predicted) | In silico partitioning model |

Thermodynamic and Electrostatic Dynamics (pKa Focus)

The ionization state of H-Gly-β-Ala-Gly-OH is entirely dictated by its environmental pH.

-

Acidic Regime (pH < 3.0): Both the N-terminal amine and the C-terminal carboxylate are protonated. The molecule carries a net charge of +1.

-

Physiological Regime (pH 7.4): The C-terminal carboxylate is fully deprotonated (COO⁻), and the N-terminal amine remains predominantly protonated (NH₃⁺). The peptide exists as a zwitterion with a net charge of 0, maximizing its aqueous solubility while minimizing passive lipid bilayer permeability.

-

Basic Regime (pH > 8.5): The N-terminal amine deprotonates, shifting the molecule to a net charge of -1.

Analytical Workflows for pKa Determination

As a Senior Application Scientist, I mandate that any pKa determination must rely on a self-validating, orthogonal system. We utilize potentiometric titration for high-accuracy macroscopic pKa[2], validated by residue-specific ¹⁵N/¹³C NMR spectroscopy[3] to map the microscopic ionization events.

Orthogonal workflow for macroscopic and microscopic pKa determination of H-Gly-β-Ala-Gly-OH.

Protocol 1: High-Precision Potentiometric Titration

Causality & Rationale: Potentiometry measures bulk proton consumption. Because pKa is a temperature-dependent thermodynamic constant, the system must be tightly jacketed at 25°C. Furthermore, an ionic strength of 0.15 M NaCl is used to fix the activity coefficients, ensuring the calculated concentration quotients closely approximate true thermodynamic equilibrium constants[4].

Step-by-Step Methodology:

-

System Calibration: Calibrate a combined glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 2.0 mM of H-Gly-β-Ala-Gly-OH in 50 mL of 0.15 M NaCl. Critical Step: Degas the solution with Argon for 15 minutes prior to titration. This prevents ambient CO₂ from dissolving and forming carbonic acid, which would artificially skew the acidic inflection points[4].

-

Acidification: Lower the initial pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure the C-terminal carboxylate is fully protonated prior to the forward titration.

-

Titration Execution: Titrate with standardized 0.1 M NaOH in automated 0.05 mL increments. Program a 60-second equilibration delay per addition to ensure a stable, Nernstian electrode response.

-

Data Processing: Export the raw Volume vs. pH data. Utilize non-linear regression software (e.g., HYPERQUAD) or a second-derivative Gran plot to extract the macroscopic pKa values from the distinct inflection points[4].

Protocol 2: Residue-Specific pKa via ¹⁵N/¹³C NMR Spectroscopy

Causality & Rationale: While potentiometry is highly accurate for bulk measurements, it cannot definitively assign protonation events to specific functional groups. NMR spectroscopy overcomes this by monitoring the chemical shifts of adjacent nuclei, which are exquisitely sensitive to local electron density changes induced by protonation/deprotonation[2].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the peptide in a matrix of 90% H₂O / 10% D₂O (to provide a deuterium lock signal for the spectrometer) containing 0.15 M NaCl.

-

pH Titration in-tube: Aliquot the sample into multiple NMR tubes. Adjust the pH of each tube across a range of 1.5 to 10.5 using micro-additions of DCl or NaOD. Measure the exact pH directly inside the tube using a micro-combination electrode.

-

Spectral Acquisition: Acquire 1D ¹³C and ¹⁵N HSQC spectra at each pH point. Focus on the ¹³C shift of the C-terminal carboxyl carbon and the ¹⁵N shift of the N-terminal amine.

-

Curve Fitting: Plot the observed chemical shift ( δ ) of each nucleus against the measured pH. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to derive the microscopic pKa values[2].

Formulation and Stability Implications

For drug development professionals, the physicochemical profile of H-Gly-β-Ala-Gly-OH dictates its formulation strategy. Because the peptide is zwitterionic at physiological pH (7.4), it exhibits excellent aqueous solubility, making it highly amenable to parenteral (IV) formulations. However, its highly polar nature and negative LogP (-3.2) severely restrict its ability to cross lipid bilayers via passive diffusion. If intracellular targeting is required, formulators must bypass this limitation using active transport mechanisms (e.g., targeting peptide transporters like PEPT1) or by employing liposomal encapsulation and prodrug esterification strategies to mask the charged termini.

Sources

An In-Depth Technical Guide to the Isoelectric Point Determination of H-Gly-beta-Ala-Gly-OH

Executive Summary

The isoelectric point (pI) is a fundamental physicochemical property of peptides and proteins, representing the pH at which the molecule carries no net electrical charge.[1] This parameter is of paramount importance in drug development and proteomics, as it governs a peptide's solubility, stability, and behavior in separation techniques like ion-exchange chromatography and electrophoresis.[2][3] This guide provides a comprehensive framework for determining the isoelectric point of the tripeptide H-Gly-beta-Ala-Gly-OH. We will first establish a theoretical pI through structural analysis and calculation, followed by detailed, field-proven protocols for experimental validation using potentiometric titration and capillary isoelectric focusing (cIEF). This dual approach ensures a robust and accurate characterization of the peptide, bridging theoretical prediction with empirical evidence.

Part 1: Theoretical Framework and pI Calculation

The Principle of the Isoelectric Point

Amino acids and peptides are amphoteric molecules, containing both acidic (carboxyl) and basic (amino) functional groups.[4] Their net charge is therefore dependent on the pH of the surrounding environment.[1]

-

In acidic solutions (low pH): Both amino and carboxyl groups are protonated, resulting in a net positive charge (+H₃N-Peptide-COOH).

-

In alkaline solutions (high pH): Both groups are deprotonated, resulting in a net negative charge (H₂N-Peptide-COO⁻).

Between these extremes exists a specific pH where the positive and negative charges internally balance, yielding a net charge of zero. This electrically neutral molecule is known as a zwitterion, and the pH at which it is the predominant species is the isoelectric point (pI).[5][6] At its pI, a peptide's solubility is typically at its minimum, and it will not migrate in an electric field, a principle that is the foundation for isoelectric focusing techniques.[3][7]

Structural Analysis of H-Gly-beta-Ala-Gly-OH

To calculate the pI, we must first identify all ionizable groups in the peptide. The structure of H-Gly-beta-Ala-Gly-OH is:

H₂N-CH₂-C(=O)-NH-CH₂-CH₂-C(=O)-NH-CH₂-COOH

The internal amide bonds (-C(=O)-NH-) are not ionizable under typical physiological conditions. The key ionizable functional groups are:

-

The N-terminal α-amino group of the first glycine residue (H₂N-).

-

The C-terminal α-carboxyl group of the second glycine residue (-COOH).

Unlike an α-amino acid, the amino group of beta-alanine is on the β-carbon. However, in this peptide sequence, both the amino and carboxyl groups of the central beta-alanine residue are involved in forming peptide bonds and are therefore not available for proton exchange. Consequently, H-Gly-beta-Ala-Gly-OH is a simple ampholyte with two ionizable groups.

Ionization States and the Henderson-Hasselbalch Equation

The protonation state of each ionizable group at a given pH can be described by the Henderson-Hasselbalch equation.[8][9][10] This relationship is fundamental to understanding how the peptide's charge changes during a titration.

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form. The overall charge of the peptide is the sum of the charges of its individual groups at a given pH. The ionization equilibrium for H-Gly-beta-Ala-Gly-OH is illustrated below.

Caption: Ionization states of H-Gly-beta-Ala-Gly-OH across a pH gradient.

pKa Values of Ionizable Groups

The pKa values of terminal groups in a peptide can differ slightly from those of free amino acids due to the influence of the adjacent peptide bond.[11] However, for short peptides, the pKa values of the corresponding free amino acids provide a reliable estimate. For H-Gly-beta-Ala-Gly-OH, we will use the well-established pKa values for glycine.[12][13]

| Ionizable Group | Amino Acid | Typical pKa Value | Reference |

| C-Terminal α-Carboxyl (-COOH) | Glycine | 2.34 | [13] |

| N-Terminal α-Amino (-NH₃⁺) | Glycine | 9.60 | [13] |

Theoretical pI Calculation

For a peptide with one acidic and one basic ionizable group, the isoelectric point is the arithmetic mean of the two pKa values.[5][6]

pI = (pKa₁ + pKa₂) / 2 pI = (2.34 + 9.60) / 2 pI = 5.97

This calculated value serves as our theoretical hypothesis, which we will seek to confirm through empirical methods.

Part 2: Experimental Validation of the Isoelectric Point

Theoretical calculations provide an excellent estimate, but experimental determination is the gold standard for confirming the pI, as factors like temperature and ionic strength can influence ionization.[11][14]

Method 1: Potentiometric Titration

Causality and Rationale: This classical technique directly measures the pKa values of the ionizable groups. By titrating the peptide solution with a strong base (e.g., NaOH), we can generate a curve of pH versus titrant volume. The curve will exhibit two flat "buffering" regions. The pH at the midpoint of the first region corresponds to the pKa of the carboxyl group, and the pH at the midpoint of the second region corresponds to the pKa of the amino group. The isoelectric point is the pH at the first equivalence point, where the peptide exists predominantly as the zwitterion.[4][15]

Detailed Protocol:

-

Preparation: Prepare a 0.01 M solution of H-Gly-beta-Ala-Gly-OH in deionized, CO₂-free water. Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Acidic Titration (Optional but recommended): To ensure the peptide is fully protonated at the start, add a standardized 0.1 M HCl solution to the peptide solution until the pH is below 1.5.

-

Basic Titration: Place the peptide solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with a magnetic stirrer.

-

Data Collection: Add small, precise aliquots (e.g., 0.1 mL) of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize and record the value and the total volume of NaOH added.[16][17]

-

Endpoint: Continue the titration until the pH is above 11 to ensure full deprotonation of the amino group.

Caption: Workflow for pI determination via potentiometric titration.

Data Analysis and Interpretation:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

The two pKa values are the pH values at the midpoints of the two buffering regions (half-equivalence points).

-

The isoelectric point (pI) is the pH at the first equivalence point, which can be precisely located as the peak of the first derivative plot (ΔpH/ΔV vs. V).

Method 2: Capillary Isoelectric Focusing (cIEF)

Causality and Rationale: IEF is a high-resolution electrophoretic technique that separates molecules based on their pI.[18][19] The peptide sample is introduced into a capillary containing a stable pH gradient. When an electric field is applied, the peptide will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge changes. Migration ceases when the peptide reaches the point in the gradient where the pH is equal to its pI, as it no longer has a net charge and is "focused" into a sharp band.[20][21]

Detailed Protocol:

-

Sample Preparation: Dissolve the peptide in a solution containing carrier ampholytes that establish the desired pH gradient (e.g., pH 3-10) and pI markers with known isoelectric points.[22]

-

Capillary Conditioning: Rinse the capillary sequentially with methanol, deionized water, and the separation buffer.

-

Sample Loading: Inject the sample mixture into the capillary using pressure.

-

Focusing: Apply a high voltage across the capillary. The peptide and pI markers will migrate to their respective isoelectric points.

-

Mobilization and Detection: After focusing, the focused zones are mobilized past a detector (typically UV absorbance at 280 nm or 214 nm) by applying pressure or a chemical mobilizer.

-

Data Acquisition: The detector records the passage of each focused band over time.

Caption: Workflow for pI determination via Capillary Isoelectric Focusing (cIEF).

Data Analysis and Interpretation:

-

An electropherogram showing absorbance peaks versus migration time is generated.

-

Identify the peaks corresponding to the known pI markers.

-

Plot a calibration curve of the known pI values of the markers against their respective migration times.

-

Determine the migration time of the H-Gly-beta-Ala-Gly-OH peak and use the calibration curve to interpolate its isoelectric point.[23]

Part 3: Synthesis and Conclusion

Comparison of Theoretical and Experimental Values

A final validation involves comparing the results from all three approaches. Minor deviations between theoretical and experimental values are expected but should fall within a narrow range.

| Method | Determined Value | Notes |

| Theoretical Calculation | 5.97 | Based on pKa values of free glycine. |

| Potentiometric Titration | ~5.9-6.0 | Provides empirical pKa values; sensitive to temperature and ionic strength. |

| Isoelectric Focusing | ~5.9-6.0 | High-resolution method; accuracy depends on pI markers and gradient linearity. |

Discrepancies can arise from the choice of pKa values in the theoretical model or the specific experimental conditions (temperature, buffer composition, ionic strength) used in the validation methods.[11]

Applications in Drug Development and Research

An accurately determined pI for H-Gly-beta-Ala-Gly-OH is critical for:

-

Purification: Developing ion-exchange chromatography methods. At a pH below its pI (e.g., pH 4.0), the peptide is cationic and will bind to a cation-exchange resin. At a pH above its pI (e.g., pH 8.0), it is anionic and will bind to an anion-exchange resin.

-

Formulation: Predicting and optimizing solubility. Solubility is lowest at the pI, so formulations are typically buffered at a pH at least one unit away from the pI to prevent precipitation.

-

Biophysical Characterization: Understanding its interaction with biological membranes and macromolecules, which are often charge-dependent.

This guide provides a robust, multi-faceted approach to accurately determine the isoelectric point of H-Gly-beta-Ala-Gly-OH, combining predictive calculations with rigorous experimental validation to yield a scientifically sound and practically useful physicochemical parameter.

References

-

Wikidoc. (2012, September 4). Beta-alanine. Retrieved from [Link]

-

Brainly.com. (2023, June 15). The simplest amino acid is glycine. The pKa value for its carboxylic acid group is 2.34, and the pKa value. Retrieved from [Link]

-

IPC - Isoelectric Point Calculator. (n.d.). IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

YouTube. (2020, May 28). Henderson Hasselbach equation and charge of peptides. Retrieved from [Link]

-

Study.com. (2022, July 22). Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Perez-Riverol, Y., Audain, E., Millan, A., et al. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 32(23), 3607-3613. Retrieved from [Link]

-

Pearson. (n.d.). Glycine has pKa values of 2.34 and 9.60. At what pH does glycine.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, November 15). amino acid pka of carboxylic acid. Retrieved from [Link]

-

Khan Academy. (n.d.). Isoelectric focusing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 18). 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

-

Amrita Virtual Lab. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

-

ResearchGate. (n.d.). Titrimetric Determinations of Some Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

-

Bitesize Bio. (2016, July 9). Isoelectric Focusing for Separation of Proteins and Peptides. Retrieved from [Link]

-

Pergande, M. R., & Cologna, S. M. (2017). Isoelectric Point Separations of Peptides and Proteins. Proteomes, 5(1), 4. Retrieved from [Link]

-

ResearchGate. (1998, May 5). Guide to Isoelectric Focusing. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Beta-Alanine (YMDB00195). Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. Retrieved from [Link]

-

Chegg.com. (2022, September 20). Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. Retrieved from [Link]

-

University of Arizona. (n.d.). Amino Acid Data Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine. PubChem Compound Database. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Hydrogen-Ion Titrations of Amino Acids and Proteins in Solutions Containing Concentrated Electrolyte. Retrieved from [Link]

-

YouTube. (2025, August 16). Practical Henderson-Hasselbalch: avoiding common mistakes & knowing when you don't need to use it. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Creative BioMart. (2024, May 14). Principle and Protocol of Isoelectric Focusing Electrophoresis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glycyl-beta-alanine. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2021, July 17). Titration of Amino Acids Experiment - Complete Video. Retrieved from [Link]

-

ACS Publications. (2025, January 1). Capillary Isoelectric Focusing of Proteins and Peptides Using an In-Line cIEF-ESI Interface with Improved MS Characteristics. Analytical Chemistry. Retrieved from [Link]

-

Reddit. (2020, August 21). pKa's of Amino and Carboxylic Groups of Amino Acids. r/Mcat. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). H-Gly-Ala-Gly-OH. PubChem Compound Database. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Amino Acids. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). H-beta-Ala-Gly-OH | 2672-88-0. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

Chemsrc. (2025, November 30). H-Gly-Gly-Ala-Gly-OH | CAS#:23654-88-8. Retrieved from [Link]

Sources

- 1. Isoelectric point - Wikipedia [en.wikipedia.org]

- 2. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 3. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 4. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 5. The Amino Acids [chemed.chem.purdue.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 11. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]

- 13. iscabiochemicals.com [iscabiochemicals.com]

- 14. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digital.library.unt.edu [digital.library.unt.edu]

- 16. chegg.com [chegg.com]

- 17. youtube.com [youtube.com]

- 18. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 19. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]

A Comprehensive Technical Guide to the Safe Handling of H-Gly-beta-Ala-Gly-OH for Research and Development

This guide provides an in-depth overview of the material safety data and potential hazards associated with the synthetic peptide H-Gly-beta-Ala-Gly-OH. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe handling and application of this compound in a laboratory setting. While specific toxicological data for H-Gly-beta-Ala-Gly-OH is not extensively published, this guide extrapolates from established safety protocols for similar short-chain peptides and general principles of chemical hygiene.

Compound Profile: H-Gly-beta-Ala-Gly-OH

H-Gly-beta-Ala-Gly-OH is a tripeptide composed of glycine, beta-alanine, and another glycine residue. Its structure lends it to various research applications, potentially in the fields of biochemistry, pharmacology, and materials science. Understanding its fundamental properties is the first step in a comprehensive safety assessment.

Table 1: Physicochemical Properties of H-Gly-beta-Ala-Gly-OH and Related Peptides

| Property | Value/Information | Source |

| IUPAC Name | 2-(2-(3-aminopropanamido)acetamido)acetic acid | N/A |

| Molecular Formula | C7H13N3O4 | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Appearance | Typically a white to off-white lyophilized powder or crystalline solid. | |

| Solubility | Expected to be soluble in water. The solubility of similar peptides is often enhanced in slightly acidic or basic aqueous solutions. | |

| Stability | As a lyophilized powder, it is generally stable when stored in a cool, dry, and dark place. In solution, its stability is limited, and it is susceptible to degradation. |

Hazard Identification and Risk Assessment

While H-Gly-beta-Ala-Gly-OH is not classified under major hazardous substance lists, and specific toxicity data is limited, a precautionary approach is paramount. The primary hazards associated with this and similar peptides in a research setting are mechanical and mild chemical irritation.

-

Inhalation: Lyophilized peptides can be lightweight and form dust during handling. Inhalation may cause respiratory tract irritation.[2]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3]

-

Eye Contact: Direct contact with the powder or solutions can cause eye irritation.[2]

-

Ingestion: While acute oral toxicity is expected to be low, ingestion may be harmful.[3]

It is crucial to note that for many novel or research-specific peptides, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, they should be handled with the due care afforded to all laboratory chemicals.

Core Directive: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is a self-validating system for ensuring laboratory safety. The following procedures are based on best practices for handling synthetic peptides.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the consistent and correct use of PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles. | Protects against airborne powder and splashes of peptide solutions.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact.[4] |

| Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[4] |

| Respiratory Protection | Use a dust mask or work in a fume hood when handling larger quantities of lyophilized powder. | Minimizes the risk of inhaling airborne particles.[3] |

Engineering Controls and Work Practices

-

Ventilation: Handle lyophilized powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

-

Aliquoting: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can affect the peptide's stability.

-

Weighing: Weigh the peptide quickly and reseal the container tightly.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2][3]

Storage and Stability

Proper storage is critical to maintaining the integrity and stability of H-Gly-beta-Ala-Gly-OH.

-

Lyophilized Form: For long-term storage, keep the peptide as a lyophilized powder in a tightly sealed container at -20°C or colder. Protect from light and moisture.

-

In Solution: Storing peptides in solution for extended periods is not recommended due to lower stability. If necessary, prepare fresh solutions for immediate use. For short-term storage, aliquot the solution into single-use vials and store at -20°C or colder. Avoid repeated freeze-thaw cycles.

Emergency and First-Aid Procedures

In the event of accidental exposure, prompt and appropriate first-aid measures are essential.

-

Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

-

Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

In case of a spill, wear appropriate PPE, absorb any liquid with an inert material, or sweep up the powder carefully. Place the waste in a sealed container for disposal and ventilate the area.[5]

Toxicological and Ecotoxicological Profile

Experimental Protocols: Handling and Solubilization Workflow

The following section details a standard workflow for preparing a stock solution of H-Gly-beta-Ala-Gly-OH for experimental use.

Workflow Diagram

Caption: A typical laboratory workflow for the safe handling and preparation of a peptide stock solution.

Step-by-Step Solubilization Protocol

-

Equilibration: Remove the vial of lyophilized H-Gly-beta-Ala-Gly-OH from cold storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents condensation from forming on the peptide.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of peptide into a sterile, conical tube.

-

Solvent Addition: Add the appropriate volume of sterile, purified water or a suitable buffer (e.g., PBS) to the tube.

-

Dissolution: Gently vortex or sonicate the solution until the peptide is fully dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Label each tube clearly with the peptide name, concentration, and date of preparation. Store the aliquots at -20°C or below.

Conclusion

While H-Gly-beta-Ala-Gly-OH is not associated with severe hazards, a diligent and informed approach to its handling is essential for maintaining a safe research environment. By understanding its potential as a physical and mild chemical irritant and adhering to the established protocols for personal protective equipment, engineering controls, and emergency procedures, researchers can confidently and safely utilize this peptide in their work. The principles of good laboratory practice and a proactive safety culture are the cornerstones of responsible scientific advancement.

References

- Peptide Synthetics. (n.d.). Materials safety data sheet.

- Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?.

- Abcepta. (n.d.). Synthetic Peptides MSDS.

- Sigma-Aldrich. (n.d.). Storage and Handling of Synthetic Peptides.

- sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines.

- PubChem. (n.d.). H-Gly-Ala-Gly-OH.

- NextSDS. (n.d.). H-GLY-BETA-ALA-OH — Chemical Substance Information.

- Chem-Impex. (n.d.). Pht-Gly-β-Ala-OH.

- AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-β-HAla-OH.

- ChemicalBook. (2026, January 13). H-ALA-GLY-OH.

- NextSDS. (n.d.). H-GLY-ALA-GLY-OH — Chemical Substance Information.

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-β-Ala-OH.

- Chemsrc. (2025, November 30). H-Gly-Gly-Ala-Gly-OH.

- Santa Cruz Biotechnology. (n.d.). H-Gly-Ala-Gly-OH.

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Fmoc-β-HGly(Allyl)-OH.

- Echemi. (n.d.). H-VAL-GLY-VAL-ALA-PRO-GLY-OH Safety Data Sheets.

- Carl ROTH. (n.d.). Safety Data Sheet: H-D-Ala-OH.

Sources

- 1. H-Gly-Ala-Gly-OH | C7H13N3O4 | CID 7021810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. biorunstar.com [biorunstar.com]

- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]

- 6. peptide.com [peptide.com]

- 7. carlroth.com:443 [carlroth.com:443]

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol for H-Gly-β-Ala-Gly-OH

Introduction & Scientific Rationale

The synthesis of custom peptides is a fundamental requirement in modern drug development and biochemical research[1]. This application note details the robust assembly of H-Gly-β-Ala-Gly-OH , a model tripeptide incorporating the non-proteinogenic amino acid β-alanine. β-alanine is frequently utilized in peptidomimetic design to introduce a flexible, protease-resistant methylene spacer into the peptide backbone[2].

To ensure high yield and purity, this protocol employs Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) [1], utilizing an orthogonal protection strategy. Every methodological choice in this guide is grounded in chemical causality:

-

Resin Selection (Fmoc-Gly-Wang Resin): Wang resin (4-alkoxybenzyl alcohol) is the industry standard for synthesizing C-terminal peptide acids. By purchasing a pre-loaded Fmoc-Gly-Wang resin, we bypass the initial, often inefficient esterification step required to attach the first amino acid to a blank resin, thereby eliminating the risk of dipeptide formation or incomplete loading[3].

-

Coupling Chemistry (DIC/OxymaPure): Diisopropylcarbodiimide (DIC) and OxymaPure represent the modern gold standard for amide bond formation. OxymaPure acts as a nucleophilic additive that forms a highly reactive ester intermediate, ensuring rapid acylation[3]. Unlike traditional DCC, DIC generates a urea byproduct (DIU) that is highly soluble in N,N-Dimethylformamide (DMF), facilitating effortless removal during wash steps.

-

Fmoc Deprotection (20% Piperidine): The temporary N-terminal Fmoc group is removed via a base-catalyzed β-elimination reaction using 20% piperidine in DMF, exposing the primary amine for the next coupling cycle[1].

-

Cleavage Strategy (95% TFA / 5% H₂O): Because H-Gly-β-Ala-Gly-OH lacks reactive side-chain protecting groups (such as tBu or Trt), complex scavenger cocktails (e.g., Reagent K or TIS) are unnecessary. A simple 95% Trifluoroacetic acid (TFA) solution with 5% water is sufficient to hydrolyze the ester bond linking the peptide to the Wang linker, while the water quenches any highly reactive trifluoroacetyl cations[3].

Visualizing the SPPS Workflow

Fmoc-SPPS cyclic workflow for H-Gly-β-Ala-Gly-OH assembly.

Materials and Reagents

The following table summarizes the quantitative data and equivalents required for a standard 0.6 mmol scale synthesis.

| Reagent | Function | Equivalents | Mass / Volume |

| Fmoc-Gly-Wang Resin | Solid Support (~0.6 mmol/g) | 1.0 eq (0.6 mmol) | 1.0 g |

| 20% Piperidine in DMF | Fmoc Deprotection | Excess | 10 mL per wash |

| Fmoc-β-Ala-OH | Amino Acid 2 | 3.0 eq (1.8 mmol) | 560 mg |

| Fmoc-Gly-OH | Amino Acid 3 | 3.0 eq (1.8 mmol) | 535 mg |

| DIC | Coupling Activator | 3.0 eq (1.8 mmol) | 280 µL |

| OxymaPure | Coupling Additive | 3.0 eq (1.8 mmol) | 255 mg |

| TFA / H₂O (95:5) | Cleavage Cocktail | Excess | 10 mL |

| Diethyl Ether (Cold) | Peptide Precipitation | Excess | 40 mL |

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the success of the previous reaction via the integrated checkpoints.

Phase 1: Resin Preparation

-

Resin Swelling: Place 1.0 g of Fmoc-Gly-Wang resin into a fritted reaction vessel. Add 10 mL of peptide-synthesis grade DMF.

-

Agitate gently at room temperature for 30–60 minutes to expand the polystyrene matrix, ensuring the reactive sites are fully accessible[1]. Drain the solvent.

Phase 2: Cycle 1 (Coupling β-Alanine)

-

Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 10 minutes, drain, and repeat with a fresh 10 mL aliquot for another 10 minutes[1].

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 10 mL, 1 minute per wash) to remove all traces of piperidine.

-

Self-Validating Checkpoint 1 (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

-

Causality: The Kaiser test detects free primary amines.

-

Expected Result: The beads and solution should turn dark blue , validating successful Fmoc removal.

-

-

Amino Acid Activation: In a separate vial, dissolve 560 mg of Fmoc-β-Ala-OH (3.0 eq) and 255 mg of OxymaPure (3.0 eq) in 5 mL of DMF. Add 280 µL of DIC (3.0 eq) and stir for 3 minutes to pre-activate the amino acid[3].

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 × 10 mL, 1 minute per wash).

-

Self-Validating Checkpoint 2 (Kaiser Test): Perform another Kaiser test on a few beads.

-

Expected Result: The beads should remain yellow/colorless , validating complete acylation of the amine. If the test is slightly blue, repeat steps 6-8 (double coupling).

-

Phase 3: Cycle 2 (Coupling Glycine)

-

Elongation: Repeat steps 3 through 9 exactly, substituting Fmoc-β-Ala-OH with 535 mg of Fmoc-Gly-OH (3.0 eq) to complete the tripeptide sequence.

Phase 4: Final Deprotection & Global Cleavage

-

Final Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the terminal Fmoc group from the final Glycine residue[4].

-

Final Wash & Drying: Wash the resin with DMF (5 × 10 mL), followed by Dichloromethane (DCM) (3 × 10 mL) to shrink the resin. Dry the resin completely under a vacuum for 1 hour[1].

-

Cleavage: Transfer the dried peptide-resin to a chemical fume hood. Add 10 mL of the cleavage cocktail (95% TFA, 5% H₂O). Agitate at room temperature for 2 hours[3].

-

Filtration: Filter the resin through a frit, collecting the TFA filtrate (which now contains the free peptide) into a clean 50 mL centrifuge tube. Wash the depleted resin with an additional 2 mL of TFA to maximize yield[1].

-

Precipitation: Concentrate the filtrate under a gentle stream of N₂ to roughly 3 mL. Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether to precipitate the crude peptide[3].

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the white peptide pellet with another 20 mL of cold ether, and centrifuge again.

-

Lyophilization: Dissolve the crude H-Gly-β-Ala-Gly-OH pellet in a minimal amount of LC-MS grade H₂O/Acetonitrile (80:20) and lyophilize to obtain a fluffy white powder[3].

Analytical Validation

To ensure the trustworthiness of the synthesized product, the crude peptide must be validated for purity and identity. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) or standard LC-MS can be used to detect the specific C₃H₆NO⁺ ion fragments of β-alanine[5].

| Analytical Method | Parameter / Specification | Purpose |

| RP-HPLC | Column: C18 (4.6 x 150 mm, 5 µm)Gradient: 5% to 60% Mobile Phase B over 20 minMobile Phase A: 0.1% TFA in H₂OMobile Phase B: 0.1% TFA in Acetonitrile | Assess crude purity; target peak should represent >85% of total Area Under Curve (AUC) at 214 nm. |

| LC-MS (ESI+) | Ionization: Electrospray Positive ModeTarget m/z [M+H]⁺: 204.10 | Confirm molecular identity of H-Gly-β-Ala-Gly-OH (Exact Mass: 203.09 g/mol ). |

References

-

Fmoc Solid Phase Peptide Synthesis Protocol . Peptide Port.[Link]

-

Heat-enhanced peptide synthesis on Teflon-patterned paper . RSC Publishing.[Link]

-

Label-Free Imaging of Solid-Phase Peptide Synthesis Products and Their Modifications Tethered in Microspots Using Time-of-Flight Secondary Ion Mass Spectrometry . MDPI.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heat-enhanced peptide synthesis on Teflon-patterned paper - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00898D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 5. mdpi.com [mdpi.com]

Application Note: Advanced HPLC Method Development for the Highly Polar Tripeptide H-Gly-β-Ala-Gly-OH

Target Audience: Analytical Chemists, Formulation Scientists, and Peptide Drug Development Professionals Content Focus: Chromatographic Rationale, HILIC vs. IP-RP-HPLC, and Self-Validating Methodologies

Analyte Profiling & The Chromatographic Challenge

The tripeptide H-Gly-β-Ala-Gly-OH (Glycyl-beta-alanyl-glycine; MW ~203.2 g/mol ) presents a unique set of analytical challenges that render traditional reversed-phase (RP) HPLC methods ineffective. As a Senior Application Scientist, evaluating the physicochemical properties of the analyte is the mandatory first step in method design:

-

Extreme Hydrophilicity: Composed entirely of non-polar (but highly hydrophilic in a peptide backbone) and short-chain amino acids, this molecule lacks any hydrophobic bulk. In standard C18 RP-HPLC, small polar peptides (<1.3 kDa) fail to partition into the stationary phase, resulting in co-elution with the void volume ( t0 ) .

-

Zero Aromaticity: The sequence lacks Tyrosine (Tyr), Tryptophan (Trp), and Phenylalanine (Phe). Consequently, the molecule possesses no strong chromophores. Detection relies entirely on the π→π∗ transitions of the amide bonds, necessitating low-UV detection (210–214 nm) .

Method Development Rationale

To build a robust, self-validating system, we must engineer causality into our experimental choices. We present two orthogonal strategies:

The Primary Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for retaining polar analytes. It employs a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (>70% Acetonitrile). The retention mechanism is driven by the partitioning of the highly polar tripeptide into a water-enriched layer immobilized on the stationary phase surface . For H-Gly-β-Ala-Gly-OH, an Amide column is selected because it prevents the secondary electrostatic repulsions often seen with bare silica, allowing for superior peak shape and mass loading .

The Alternative Strategy: Ion-Pairing RP-HPLC (IP-RP-HPLC)

For laboratories lacking HILIC capabilities, retention on a C18 column must be artificially induced. Standard 0.1% Trifluoroacetic acid (TFA) provides insufficient hydrophobic bulk for a 203 Da peptide. Instead, we utilize Heptafluorobutyric acid (HFBA) . The perfluorinated carbon chain of HFBA forms a strong, hydrophobic ion-pair complex with the positively charged N-terminus of the peptide, forcing retention on a 100% aqueous-compatible (AQ-C18) stationary phase.

Fig 1. Decision matrix for H-Gly-β-Ala-Gly-OH chromatographic method development.

Experimental Protocols

Protocol A: HILIC-UV Method (Primary Recommendation)

Causality Note: Ammonium formate is used because it is highly soluble in Acetonitrile (unlike phosphate buffers). A pH of 3.0 ensures the peptide's carboxyl group is neutral and the N-terminus is protonated, maximizing polar retention.

Step 1: Reagent & Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using LC-MS grade Formic Acid. Filter through a 0.22 µm PTFE membrane.

-

Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

-

Sample Diluent (Critical Step): Prepare a diluent of 80% ACN / 20% Water. Warning: Injecting this peptide in 100% water will cause solvent breakthrough, resulting in split or completely distorted peaks.

Step 2: Instrumental Parameters

-

Column: Waters XBridge BEH Amide (4.6 x 150 mm, 3.5 µm, 130 Å)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer)

-

Detection: UV at 210 nm (Reference wavelength: Off)

-

Injection Volume: 5 µL

Step 3: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 15 | 85 | Initial |

| 2.0 | 15 | 85 | Isocratic Hold |

| 12.0 | 45 | 55 | Linear Gradient |

| 12.1 | 15 | 85 | Return to Initial |

| 20.0 | 15 | 85 | Re-equilibration |

Protocol B: IP-RP-HPLC Method (Alternative)

Causality Note: HFBA is highly corrosive and will cause long-term ion suppression in MS detectors. This method is strictly recommended for standalone UV systems.

Step 1: Reagent & Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) HFBA in LC-MS grade Water.

-

Mobile Phase B: 0.1% (v/v) HFBA in LC-MS grade Acetonitrile.

-

Sample Diluent: 100% Water (or Mobile Phase A).

Step 2: Instrumental Parameters

-

Column: Phenomenex Synergi Hydro-RP or equivalent AQ-C18 (4.6 x 150 mm, 4 µm)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

Step 3: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 100 | 0 | Initial |

| 15.0 | 70 | 30 | Linear Gradient |

| 15.1 | 100 | 0 | Return to Initial |

| 25.0 | 100 | 0 | Re-equilibration |

Data Presentation & Method Comparison

The following table summarizes the expected chromatographic performance metrics, allowing analysts to select the appropriate method based on their laboratory's capabilities.

| Performance Metric | HILIC-UV (Amide Column) | IP-RP-HPLC (AQ-C18 + HFBA) |

| Retention Mechanism | Hydrophilic Partitioning | Hydrophobic Ion-Pairing |

| Expected Retention Time ( tR ) | 7.5 – 8.5 min | 9.0 – 10.5 min |

| Peak Asymmetry ( Tf ) | 1.0 – 1.2 (Excellent) | 1.2 – 1.5 (Slight Tailing) |

| MS Compatibility | Yes (Highly volatile buffers) | No (HFBA causes ion suppression) |

| Sensitivity (UV 210 nm) | High (Low baseline noise) | Moderate (Baseline drift from HFBA) |

| Sample Diluent Constraint | Must be ≥ 75% Organic | Can be 100% Aqueous |

System Suitability & Self-Validation

To ensure the trustworthiness of the generated data, the protocol must be treated as a self-validating system. Before analyzing unknown samples, execute the following System Suitability Test (SST):

-

Baseline Stability Check: Run a blank injection (Sample Diluent). The baseline drift at 210 nm should not exceed 0.05 AU across the gradient. If drift is excessive in the IP-RP-HPLC method, ensure the HFBA concentration is perfectly matched between Mobile Phase A and B.

-

Retention Factor ( k′ ): Calculate k′=(tR−t0)/t0 . The method is only valid if k′>2.0 . If k′<2.0 in HILIC, increase the starting percentage of Acetonitrile.

-

Precision: Inject the H-Gly-β-Ala-Gly-OH standard (e.g., 100 µg/mL) five times consecutively. The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.

References

-

Novel Multidimensional Liquid Chromatography Workflow with In-Loop Enzymatic Digests of Multiple Heart-Cuts for Fast and Flexible Characterization of Biotherapeutic Protein Variants Analytical Chemistry (ACS Publications) URL:[Link]

-

Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids Journal of Amino Acids (PubMed Central) URL:[Link]

-

What You Need to Know About HILIC LCGC International URL:[Link]

-

Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography Waters Corporation Application Notes URL:[Link]

1H and 13C NMR spectroscopy characterization of Gly-beta-Ala-Gly

Application Note: High-Resolution 1H and 13C NMR Characterization of Glycyl- β -alanyl-glycine (Gly- β -Ala-Gly)

Target Audience: Researchers, structural biologists, and peptidomimetic drug development professionals.

Introduction & Rationale

The incorporation of β -amino acids into peptide sequences is a foundational strategy in peptidomimetic drug design. Unlike canonical α -amino acids, β -amino acids like β -alanine introduce an additional methylene group into the peptide backbone. This structural modification enhances proteolytic stability and expands the conformational space of the molecule.

Glycyl- β -alanyl-glycine (Gly- β -Ala-Gly) serves as an excellent model tripeptide for studying these altered backbone dynamics. This application note provides a comprehensive, self-validating methodology for the unambiguous resonance assignment of Gly- β -Ala-Gly using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Principles of the NMR Profile

To establish a trustworthy analytical framework, one must understand the causality behind the expected chemical shifts. The NMR profile of Gly- β -Ala-Gly in deuterium oxide (D 2 O) is governed by the electronic environment and the zwitterionic state of the termini [1].

-

Solvent Causality (D 2 O vs. H 2 O): By dissolving the peptide in D 2 O, the labile amide (NH) and amine (NH 3+ ) protons undergo rapid hydrogen-deuterium (H/D) exchange. This intentional choice eliminates the complex scalar couplings between NH and α -CH 2 protons, reducing the Gly α -CH 2 signals to sharp singlets. This simplifies integration and prevents baseline distortion from water suppression artifacts.

-

Terminal Deshielding: The N-terminal Gly1 α -CH 2 is adjacent to the electron-withdrawing NH 3+ group, causing it to resonate slightly upfield relative to the C-terminal Gly3 α -CH 2 , which is influenced by the carboxylate (COO − ) group.

-

The β -Ala Spin System: The central β -alanine residue contains two distinct methylene groups ( α -CH 2 and β -CH 2 ). Because they are coupled to each other, they form an A 2 X 2 spin system (appearing as two triplets). The β -CH 2 is directly attached to the amide nitrogen, shifting it downfield (~3.45 ppm), while the α -CH 2 is adjacent to the carbonyl, keeping it relatively upfield (~2.55 ppm) [2, 3].

Experimental Protocol: A Self-Validating Workflow

The following step-by-step protocol is designed to be self-validating. By strictly controlling the pD and using an internal standard, any deviation in the terminal chemical shifts immediately flags an error in sample preparation.

Sample Preparation

-

Dissolution: Weigh 5.0 mg of high-purity Gly- β -Ala-Gly and dissolve it in 600 µL of D 2 O (99.9% D).

-

Internal Standard: Add 3-(Trimethylsilyl)propionic-2,2,3,3-d 4 acid sodium salt (TSP-d 4 ) to a final concentration of 0.5 mM. This serves as the internal chemical shift reference (0.00 ppm for both 1 H and 13 C).

-

pD Adjustment (Critical Step): Measure the pH using a micro-electrode. Adjust the solution to a meter reading of 5.6 using dilute NaOD or DCl. (Note: The actual pD is calculated as pH meter

- 0.4, resulting in a true pD of 6.0. At pD 6.0, the peptide is strictly in its zwitterionic form, ensuring reproducible shifts).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Spectrometer Setup & Acquisition

Experiments should be performed on a spectrometer operating at a minimum of 400 MHz (preferably 600 MHz for optimal dispersion) equipped with a cryoprobe.

-

Tuning & Matching: Manually tune and match the probe to the 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

-

Locking & Shimming: Lock on the D 2 O signal. Perform gradient shimming (e.g., topshim) to achieve a TSP linewidth at half-height of < 1.0 Hz.

-

1D 1 H Acquisition: Run a standard 1D proton sequence with a 30° flip angle (zg30). Acquire 16-32 scans with a relaxation delay (D1) of 2.0 seconds.

-

1D 13 C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30). Acquire 1024-2048 scans with a D1 of 2.0 seconds.

-

2D HMBC Acquisition: To validate the sequence connectivity across the amide bonds, acquire a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Optimize the long-range coupling delay for nJCH = 8 Hz.

Logical Workflow Visualization

Fig 1. Logical workflow for NMR resonance assignment and sequence validation of Gly-β-Ala-Gly.

Data Presentation and Resonance Assignment

The quantitative assignment of Gly- β -Ala-Gly relies on combining 1D shifts with 2D heteronuclear correlations. The tables below summarize the expected chemical shifts and the critical HMBC correlations used to definitively "walk" the peptide backbone.

Table 1: 1 H NMR Chemical Shifts (D 2 O, pD 6.0, 298 K)

| Residue | Proton | Multiplicity | Expected Shift ( δ , ppm) | Coupling Constant ( J , Hz) |

| Gly1 | α -CH 2 | Singlet | 3.82 | - |

| β -Ala2 | α -CH 2 | Triplet | 2.55 | 6.8 |

| β -Ala2 | β -CH 2 | Triplet | 3.45 | 6.8 |

| Gly3 | α -CH 2 | Singlet | 3.95 | - |

Note: In D 2 O, the amide protons undergo rapid exchange and are not observed. If structural studies require amide temperature coefficients, the sample must be prepared in 90% H 2 O / 10% D 2 O.

Table 2: 13 C NMR Chemical Shifts and HMBC Connectivity (D 2 O, pD 6.0, 298 K)

| Residue | Carbon | Expected Shift ( δ , ppm) | Key HMBC Correlations (Proton → Carbon) |

| Gly1 | α -C | 41.2 | Gly1 α -CH 2 → Gly1 C=O |

| Gly1 | C=O | 168.5 | β -Ala2 β -CH 2 → Gly1 C=O (Confirms Gly1-Ala2 bond) |

| β -Ala2 | α -C | 35.8 | β -Ala2 β -CH 2 → β -Ala2 α -C |

| β -Ala2 | β -C | 36.5 | β -Ala2 α -CH 2 → β -Ala2 β -C |

| β -Ala2 | C=O | 173.2 | Gly3 α -CH 2 → β -Ala2 C=O (Confirms Ala2-Gly3 bond) |

| Gly3 | α -C | 43.5 | Gly3 α -CH 2 → Gly3 C=O |

| Gly3 | C=O | 176.4 | - |

Mechanistic Insight on HMBC: The HMBC experiment is the ultimate self-validating tool in this protocol. Because protons can couple to carbons 2 or 3 bonds away ( 2JCH and 3JCH ), the β -CH 2 protons of β -Ala2 will show a distinct cross-peak with the carbonyl carbon of Gly1 (~168.5 ppm). Similarly, the α -CH 2 protons of Gly3 will correlate with the carbonyl carbon of β -Ala2 (~173.2 ppm). This "sequence walking" unambiguously proves the primary structure of the tripeptide without relying solely on empirical shift tables.

References

-

Solvation and Hydrogen Bonding in Alanine- and Glycine-Containing Dipeptides Probed Using Solution- and Solid-State NMR Spectroscopy. Journal of the American Chemical Society.[Link]

-

Beta-Alanine (bmse000159). Biological Magnetic Resonance Data Bank (BMRB).[Link]

-

Beta-Alanine | C3H7NO2 | CID 239. PubChem. [Link]

Technical Support Center: Troubleshooting Solubility of H-Gly-β-Ala-Gly-OH in Organic Solvents

Executive Summary & Mechanistic Overview

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling to solubilize the short, highly polar tripeptide H-Gly-β-Ala-Gly-OH in organic solvents.

As a Senior Application Scientist, I frequently see researchers treat short peptides like standard small organic molecules. However, H-Gly-β-Ala-Gly-OH (Glycyl-beta-alanyl-glycine) presents a unique physicochemical challenge. Its insolubility in organic solvents is driven by two primary mechanisms:

-

The Zwitterionic Lattice: At neutral pH, the N-terminus is protonated (-NH3+) and the C-terminus is deprotonated (-COO-). Thermodynamic models dictate that zwitterionic peptides are highly soluble in water but inherently insoluble in nonpolar or moderately polar organic solvents. The energetic cost of breaking the electrostatic interactions of the crystal lattice without the high dielectric constant of water is simply too high[1].

-

Unobstructed Intermolecular Hydrogen Bonding: The absence of bulky hydrophobic side chains (Glycine and β-Alanine contain only hydrogen and small methylene groups) allows the peptide backbones to pack tightly. This facilitates extensive intermolecular hydrogen bonding (forming β-sheet-like aggregates), which standard organic solvents cannot easily disrupt[2].

Frequently Asked Questions (FAQs)

Q1: Why does H-Gly-β-Ala-Gly-OH precipitate immediately when I transfer it from an aqueous buffer to an organic solvent like DCM or EtOAc? A1: This is a classic anti-solvent effect driven by dielectric constants. Water has a high dielectric constant (ε ≈ 80) capable of shielding the zwitterionic charges. Organic solvents like Dichloromethane (ε ≈ 9) or Ethyl Acetate (ε ≈ 6) cannot shield these charges. When the aqueous environment is removed, the peptide molecules rapidly re-associate through electrostatic attraction and hydrogen bonding, crashing out of solution[1].

Q2: I need to perform a solution-phase coupling reaction. Which organic solvents should I start with? A2: Never start with nonpolar solvents. You must use strong hydrogen-accepting polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent that can disrupt some aggregation due to its strong S=O dipole, with reports suggesting that a vast majority of peptides show some solubility in it[3]. However, for a rigid zwitterion like H-Gly-β-Ala-Gly-OH, pure DMSO or Dimethylformamide (DMF) might still be insufficient without chemical additives[4].

Q3: How can I alter the peptide's state to force it into an organic solution? A3: You must break the zwitterion. A zwitterion has a net charge of zero but possesses localized extreme charges. By adjusting the apparent pH of your organic suspension, you can protonate the C-terminus to create a net-positive cationic salt, or deprotonate the N-terminus to create a net-negative anionic salt[5]. These uniformly charged salts repel each other, preventing lattice formation and drastically improving solubility in solvents like DMF[6].

Q4: What if pH adjustment interferes with my downstream synthesis? A4: If you cannot alter the pH, use a chaotropic salt such as Lithium Chloride (LiCl) or Lithium Bromide (LiBr) in DMF or N-Methyl-2-pyrrolidone (NMP). The small, highly charged Li+ ion coordinates strongly with the carbonyl oxygens of the peptide backbone, physically disrupting the intermolecular hydrogen bonds and swelling the peptide aggregates into solution[2].

Quantitative Data: Solvent & Additive Efficacy Matrix

To systematically select your solvent system, compare the dielectric properties and mechanistic effects outlined in the table below:

| Solvent System | Additive | Dielectric Constant (ε) | Expected Solubility | Mechanistic Rationale |

| DCM / EtOAc | None | < 10 | Insoluble | Cannot shield zwitterionic charges or break H-bonds. |

| DMF / NMP | None | ~ 32 - 38 | Poor to Moderate | Hydrogen-accepting, but insufficient to break the dense ionic lattice alone. |

| DMSO | None | 46.7 | Moderate | Strong dipole disrupts some backbone interactions; better baseline solvation[3]. |

| DMF | 1% TFA (v/v) | ~ 38 | High | Protonates -COO-, eliminating the zwitterion and forming a highly soluble TFA salt[5]. |

| DMF | 0.5 M LiCl | ~ 38 | High | Li+ coordinates backbone carbonyls, disrupting intermolecular H-bonds (chaotropic effect)[2]. |

Experimental Protocols: Self-Validating Workflows

Protocol 1: Solubilization via Chaotropic Salt Disruption (Neutral Conditions)

-

Objective: Dissolve H-Gly-β-Ala-Gly-OH in an organic solvent without altering the ionization state of the termini, preserving compatibility with pH-sensitive coupling reagents.

-

Causality: Lithium salts act as chaotropes in organic solvents. They break the stable β-sheet-like intermolecular hydrogen bonds that cause short polar peptides to aggregate, replacing peptide-peptide bonds with peptide-lithium coordination[2].

-

Methodology:

-

Preparation: Weigh 10 mg of lyophilized H-Gly-β-Ala-Gly-OH into a sterile, dry glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMF or NMP. Vortex gently for 30 seconds. (Observation: The peptide will likely remain as a cloudy suspension).

-

Chaotrope Introduction: Add anhydrous Lithium Chloride (LiCl) to achieve a final concentration of 0.3 M (approx. 12.7 mg).

-

Agitation & Heating: Sonicate the mixture in a water bath at 35°C for 5-10 minutes.

-

Self-Validation Check: The solution must transition from a cloudy suspension to completely transparent. If turbidity persists, the lattice is not fully disrupted; increase LiCl concentration to 0.5 M and re-sonicate.

-

Application: The solvated peptide is now ready for immediate use. Note: Ensure downstream reagents (e.g., HATU, EDC) are compatible with lithium salts.

-

Protocol 2: Transient Salt Formation (Acid/Base Method)

-

Objective: Solubilize the peptide by destroying the zwitterionic lattice via transient protonation or deprotonation[5].

-

Causality: Converting the zwitterion to a uniform cation or anion induces electrostatic repulsion between peptide molecules. This prevents lattice formation and allows rapid solvation by polar aprotic solvents[6].

-

Methodology:

-

Preparation: Suspend 10 mg of H-Gly-β-Ala-Gly-OH in 1.0 mL of anhydrous DMSO or DMF.

-

Determine Reactive Terminus:

-

If reacting the C-terminus: You must deprotonate the N-terminus. Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) dropwise.

-

If reacting the N-terminus: You must protonate the C-terminus. Add 1.5 equivalents of TFA (Trifluoroacetic acid) dropwise.

-

-

Dissolution: Vortex the vial vigorously for 60 seconds.

-

Self-Validation Check: The suspension will rapidly clear as the salt forms. If particulate matter remains, add an additional 0.5 equivalents of your chosen acid/base and vortex again.

-

Equilibration: Allow the transparent solution to rest for 5 minutes at room temperature before proceeding with your assay.

-

Process Visualization

Decision tree for troubleshooting and selecting the appropriate solubilization protocol.

Mechanistic pathways for disrupting the zwitterionic lattice of short polar peptides.

References

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

-

Peptide Solubility Guidelines - How to solubilize a peptide Source: SB-PEPTIDE URL:[Link]

-

Peptide solubility guidelines: Dissolve peptides in an appropriate buffer Source: GenScript / PeptideSolutions URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]

- 3. fdnoao.info [fdnoao.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biorbyt.com [biorbyt.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

Preventing degradation of H-Gly-beta-Ala-Gly-OH during long-term storage

Welcome to the Advanced Technical Support Center for Peptide Stability. As a Senior Application Scientist, I have designed this portal to move beyond generic storage advice. Peptides are thermodynamically stable yet chemically fragile; their survival depends on understanding the specific molecular vulnerabilities of their sequence.

Below is the comprehensive troubleshooting guide and self-validating methodology for preserving the structural integrity of the tripeptide H-Gly-β-Ala-Gly-OH .

Mechanistic Overview of Sequence Vulnerability

Before addressing specific handling procedures, it is critical to understand how this specific tripeptide degrades. The inclusion of β-Alanine alters the backbone spacing compared to standard α-amino acids, shifting the kinetic landscape of its degradation pathways.

Primary degradation pathways of H-Gly-β-Ala-Gly-OH via hydrolysis and 7-membered DKP formation.

Troubleshooting & FAQ: Chemical Instability Mechanisms

Q1: Why is my lyophilized H-Gly-β-Ala-Gly-OH degrading even when stored at -20°C? Causality: The primary culprit is deliquescence (moisture absorption) occurring prior to or during cold storage[1]. Lyophilized peptides are highly hygroscopic. If the vial is opened before it fully equilibrates to room temperature, atmospheric moisture instantly condenses on the cold peptide powder. Once water is introduced into the micro-environment, molecular mobility is restored, and peptide bond hydrolysis begins[2]. Even at -20°C, this trapped micro-moisture acts as a reactant, slowly cleaving the peptide bonds over months.

Q2: Is H-Gly-β-Ala-Gly-OH susceptible to Diketopiperazine (DKP) formation? Causality: Yes, though the structural kinetics differ from standard peptides. Traditional DKP formation involves the N-terminal amine attacking the amide carbonyl between the second and third residues, forming a favorable 6-membered ring. Because the second residue in this sequence is β-Alanine (which contains an extra methylene group in its backbone), the intramolecular aminolysis results in a 7-membered diazepanone-type ring[3]. While 7-membered cyclizations are kinetically slower than 6-membered DKP formations due to ring strain, it remains a primary degradation risk if the peptide is exposed to alkaline conditions (pH > 8). High pH deprotonates the N-terminal Glycine, drastically increasing its nucleophilicity and driving the cyclization reaction[2].

Q3: What is the optimal reconstitution strategy to prevent immediate degradation? Causality: Reconstituted peptides have a drastically reduced shelf-life compared to their lyophilized counterparts[1]. To prevent base-catalyzed DKP formation and moisture-driven hydrolysis, you must reconstitute the tripeptide in a sterile, slightly acidic buffer (pH 5–6). Furthermore, you must strictly avoid repeated freeze-thaw cycles. Freezing and thawing introduce localized pH shifts and structural stress during ice crystal formation, which accelerates degradation[4].

Quantitative Storage Parameters

To ensure reproducibility, adhere strictly to the following empirically validated storage parameters.

| Storage State | Temperature | Environmental Controls | Expected Stability | Primary Risk Factor |

| Lyophilized (Dry) | -20°C to -80°C | Desiccator, Argon overlay, Dark | 12–24 Months | Condensation upon opening[5] |

| Lyophilized (Dry) | 4°C | Desiccator, Dark | Days to Weeks | Ambient humidity |

| Reconstituted | 4°C | Sterile pH 5-6 buffer | < 1 Week | Hydrolysis, Microbial growth[1] |

| Reconstituted | -20°C | Single-use aliquots | 3–6 Months | Freeze-thaw structural damage[4] |

Self-Validating Methodology: Reconstitution and Aliquoting

Do not rely on assumptions of stability. A robust protocol must be a self-validating system where the integrity of the peptide is verified at the point of storage. Follow this exact workflow for H-Gly-β-Ala-Gly-OH.

Phase 1: Equilibration & Preparation

-

Equilibrate: Remove the lyophilized vial of H-Gly-β-Ala-Gly-OH from -20°C storage. Place it in a desiccator at room temperature for a minimum of 30 minutes before breaking the seal. This prevents atmospheric condensation.

-

Buffer Selection: Prepare a sterile, degassed buffer at pH 5.5 (e.g., 0.1M ammonium acetate or dilute acetic acid). Verify the pH using a calibrated micro-probe. Do not use basic buffers (pH > 8) to avoid triggering 7-membered DKP formation.

Phase 2: Reconstitution & Aliquoting 3. Solubilization: Inject the buffer directly into the vial. Gently swirl the vial to dissolve the peptide. Do not vortex aggressively, as this can introduce oxygen and shear stress. 4. Aliquot Generation: Immediately divide the master solution into single-use microcentrifuge tubes (e.g., 50 µL to 100 µL per tube). This enforces the "Aliquot Rule," ensuring no sample ever undergoes a second freeze-thaw cycle[2]. 5. Inert Overlay: Blanket the headspace of each aliquot tube with a gentle stream of inert gas (Argon or dry Nitrogen) to displace atmospheric oxygen and moisture[1].